4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

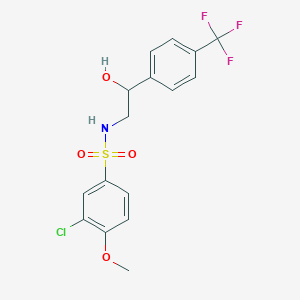

The compound is a derivative of fluoropyridine. Fluoropyridines are a type of aromatic compound where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of a similar compound, 5-Fluoropyridin-3-amine, has been reported . It’s likely that “4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride” would have a similar structure, with the addition of a thiazol-2-amine group and a hydrochloride group.Chemical Reactions Analysis

The chemical reactions involving fluoropyridines are diverse and depend on the specific compound and reaction conditions . Unfortunately, specific reaction analysis for “this compound” is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Fluoropyridin-3-amine, have been reported . It has a molecular weight of 112.105, a density of 1.3±0.1 g/cm3, a boiling point of 217.1±20.0 °C at 760 mmHg, and a melting point of 86ºC . The properties of “this compound” might be similar, but could vary due to the additional thiazol-2-amine and hydrochloride groups.Scientific Research Applications

Antitumor Agents

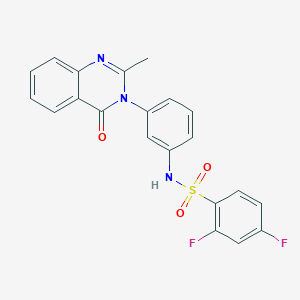

- A study by Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of compounds structurally related to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride, which demonstrated cytotoxic activity against murine and human tumor cell lines (Tsuzuki et al., 2004).

Antimicrobial Activities

- A study by Yolal et al. (2012) on compounds structurally related to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride found that these compounds showed high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Synthesis of Complex Molecules

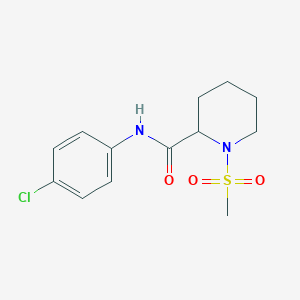

- Wiener et al. (2010) researched a class of tetrahydropyrido-pyrazole thioether amines, where compounds like 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride were identified as potent against human Cathepsin S, indicating potential in drug development (Wiener et al., 2010).

Catalytic Applications

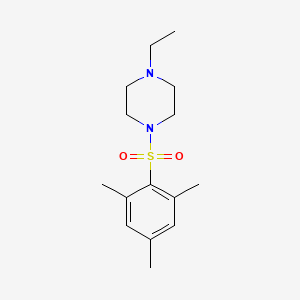

- Zhu and Wang (2013) demonstrated the effective catalysis of coupling fluoroarenes with amines using compounds similar to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride, showcasing its utility in advanced synthesis and catalysis (Zhu & Wang, 2013).

Quantum Theory Analysis

- El-Emam et al. (2020) analyzed the non-covalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which are structurally related to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride, using crystallography and quantum theory (El-Emam et al., 2020).

Spectroscopic Characterization

- Al-Harthy et al. (2019) conducted a spectroscopic characterization and crystallographic elucidation of compounds similar to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride, which contributes to our understanding of such molecules' structural and spectral properties (Al-Harthy et al., 2019).

Safety and Hazards

The safety data for 5-Fluoropyridin-3-amine indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions would likely apply to “4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride”.

properties

IUPAC Name |

4-(5-fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S.ClH/c9-6-1-5(2-11-3-6)7-4-13-8(10)12-7;/h1-4H,(H2,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIZLBJPMPBJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)

![Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate](/img/structure/B2942120.png)

![Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2942121.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2942122.png)

![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2942126.png)

![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2942132.png)